molecular formula C8H7N3O2 B13990835 Methyl 6-amino-2-cyanonicotinate

Methyl 6-amino-2-cyanonicotinate

Cat. No.: B13990835
M. Wt: 177.16 g/mol
InChI Key: DKWCREIUGALUDG-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-cyanonicotinate is a chemical compound with the molecular formula C8H7N3O2 It is a derivative of nicotinic acid and features both amino and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-cyanonicotinate typically involves the reaction of methyl nicotinate with cyanamide under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-2-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted nicotinates and aminonicotinates, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-cyanonicotinate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its cyano group can undergo hydrolysis to form amides, which are key intermediates in many biological processes .

Comparison with Similar Compounds

  • Methyl 6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate
  • Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate

Comparison: Methyl 6-amino-2-cyanonicotinate is unique due to its specific functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 6-amino-2-cyanopyridine-3-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,1H3,(H2,10,11)

InChI Key

DKWCREIUGALUDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N)C#N

Origin of Product

United States

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